![molecular formula C18H22BrN5O B2367283 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097925-21-6](/img/structure/B2367283.png)
2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
The compound appears to contain a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals . It also contains a pyrimidine ring, which is a key component of several important biomolecules, including the nucleotides cytosine, thymine, and uracil .
Molecular Structure Analysis
The compound contains a piperidine ring and a pyrimidine ring, both of which are six-membered rings. The piperidine ring contains one nitrogen atom, while the pyrimidine ring contains two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrogen atoms in the piperidine and pyrimidine rings, which can act as nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would increase the compound’s molecular weight and could affect its lipophilicity .Scientific Research Applications
Synthesis and Evaluation of Aminopyrimidine Series
Aminopyrimidine 2 emerged as a novel 5-HT(1A) agonist in a high throughput screen. It showed moderate potency for 5-HT(1A) in binding and functional assays, and moderate metabolic stability. Methyl ether 31, an improved compound within the series, was identified by implementing a strategy for improving metabolic stability by lowering lipophilicity (Dounay et al., 2009).
Microwave Assisted Synthesis of Novel Pyrimidine Derivatives
Novel series of 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one and 3-(2-((piperidine-1-yl)methyl amino)-6- substituted phenylpyrimidin-4-yl)-6-bromo-2H-chromone-2-one were synthesized using microwave and conventional methods. Among these, some compounds showed significant analgesic activity and a lack of ulcerogenic effects (Chaudhary et al., 2012).
Synthesis, Estrogen Receptor Binding Affinity, and Docking Studies
Synthesized compounds showed potent anti-proliferative activities and good binding affinity in molecular docking against Bcl-2 protein. Structure-activity relationship analysis indicated that the chromene and quinoline moieties, when attached with pyrimide and piperazine moieties, enhanced anti-proliferative activities (Parveen et al., 2017).
Preparation and Synthetic Scope of 3-(4-methyl-2-R-pyrimidin-5-yl)-3-oxopropionic Esters
This study details a reaction leading to the formation of 2-R′-6-(2-R-4-methylpyrimidin-5-yl)-3H-pyrimidin-4-ones. The reaction of 3-(2-R-4-methylpyrimidin-5-yl)-3-oxopropionic esters with hydrazines resulted in the formation of 3-(2-R-4-methylpyrimidin-5-yl)-2-R″-1,2-dihydropyrazol-3-ones (Potapov et al., 2014).
Synthesis of Piperidine Derivatives and Antimicrobial Activity
Series of new piperidine derivatives were synthesized and tested for their antimicrobial activity. Some compounds revealed good antimicrobial activity against bacterial and fungal strains (Ashok et al., 2014).
Piperidine Derivatives as Histamine H3 Receptor Ligands
A small series of compounds were synthesized and tested for binding affinity to human histamine H3 receptors. Compounds with high hH3R affinity and receptor subtype selectivity were discovered, along with their promising calculated drug-likeness properties (Sadek et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O/c19-15-10-20-18(21-11-15)23-7-5-13(6-8-23)12-24-17(25)9-14-3-1-2-4-16(14)22-24/h9-11,13H,1-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQFUSGIHDMOAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=C(C=N4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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